molecular formula C20H19ClN2O5 B15038075 N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-chlorobenzamide

N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(3-hydroxypropyl)amino]-3-oxoprop-1-en-2-yl}-2-chlorobenzamide

Cat. No.: B15038075
M. Wt: 402.8 g/mol
InChI Key: HKPGDNWXUITZGG-YBEGLDIGSA-N
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Description

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a hydroxypropyl group

Properties

Molecular Formula

C20H19ClN2O5

Molecular Weight

402.8 g/mol

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C20H19ClN2O5/c21-15-5-2-1-4-14(15)19(25)23-16(20(26)22-8-3-9-24)10-13-6-7-17-18(11-13)28-12-27-17/h1-2,4-7,10-11,24H,3,8-9,12H2,(H,22,26)(H,23,25)/b16-10-

InChI Key

HKPGDNWXUITZGG-YBEGLDIGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCCO)\NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCO)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Chlorophenyl Group: This step involves the formation of an amide bond between the benzodioxole derivative and a chlorophenyl formamide.

    Addition of the Hydroxypropyl Group: This is typically done through a nucleophilic substitution reaction, where a hydroxypropyl group is introduced to the prop-2-enamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole ring and chlorophenyl formamide moiety make it particularly interesting for medicinal chemistry applications, where such structures are often associated with bioactivity.

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